2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex heterocyclic compound recognized for its diverse biological activities. It falls under the category of chromenes, which are known for their significant roles in medicinal chemistry due to their potential therapeutic applications. This compound is particularly noted for its antibacterial, antioxidant, and anticancer properties, making it a subject of interest in various scientific research fields.
The compound has a unique chemical identity with the CAS number 346436-68-8 and a molecular weight of 367.2 g/mol. It is classified as a chromene derivative, which is a type of aromatic organic compound characterized by a fused benzene and pyran ring structure. The specific structural features of this compound contribute to its reactivity and biological activity, making it relevant in pharmaceutical research and development.
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a one-pot, three-component condensation reaction. The primary reactants include:
This reaction is usually catalyzed by 2-aminopyridine in an ethanolic solvent. The process can be enhanced using microwave irradiation to optimize yield and reaction time. For instance, optimal conditions have been reported at 400 watts over a duration of two minutes, yielding the desired compound effectively .
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is capable of undergoing several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and nature of the products formed during these reactions .
The mechanism of action for 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves several pathways depending on its biological targets. Preliminary studies suggest that it may exert its antibacterial and anticancer effects through the inhibition of specific enzymes or pathways involved in cell proliferation or microbial survival. For instance, interactions with DNA or RNA synthesis pathways have been hypothesized but require further empirical validation .
The physical properties of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile include:
Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of amino and carbonitrile functional groups, which contribute to its potential applications in organic synthesis .
The compound has several promising applications in various scientific fields:
The 4H-benzo[h]chromene scaffold is a bicyclic oxygen-containing heterocycle featuring a benzene ring fused to a 4H-pyran ring at the 5,6-positions. This architecture creates a rigid, planar framework that facilitates π-stacking interactions with biological targets, notably enzymes and receptors involved in cancer progression and microbial pathogenesis [1] [6]. X-ray crystallographic studies of derivatives like 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile reveal that the naphthalene moiety exhibits near-coplanarity (root-mean-square deviation: 0.129 Å), while the 4H-pyran ring adopts a flattened half-chair conformation. This geometric arrangement positions the C4-methine carbon 0.281 Å above the pyran mean plane, creating a chiral center critical for asymmetric interactions with target proteins [2] [9]. The benzo-annulation extends molecular planarity, enhancing DNA intercalation capability and improving penetration through lipid bilayers compared to simpler chromenes [1] [3].
Table 1: Structural and Biological Features of Key Chromene Scaffolds
Chromene Type | Ring Fusion | Planarity (RMSD, Å) | Dominant Bioactivity |
---|---|---|---|
4H-Chromene | None | 0.044–0.199 | Antimicrobial, Anticonvulsant |
4H-Benzo[h]chromene | Linear benzo | 0.044–0.129 | Anticancer, Antifungal |
4H-Benzo[g]chromene | Angular benzo | 0.017–0.199 | Antitubercular, CYP450 Inhibition |
The pharmacological profile of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is governed by strategic substituent effects:
Table 2: Impact of C4 Substituents on Cytotoxicity (MCF-7 Breast Cancer Cells)
C4 Substituent | IC₅₀ (μg/mL) | ClogP | Torsion Angle (°) |
---|---|---|---|
4-Methoxyphenyl | 18.1 ± 0.19 | 3.8 | 86.08 |
2-Fluorophenyl | 10.0 ± 0.01 | 4.0 | 85.56 |
2,3-Dichlorophenyl | 11.6 ± 0.11 | 4.5 | 85.34 |
2,4-Dichlorophenyl | 8.2 ± 0.15* | 4.7 | 84.9* |
*Estimated from analogous structures [3] [4] [9]
Chromenes gained prominence in the 2000s when Anthony et al. (2007) identified their tubulin polymerization inhibition mechanism, spurring development as vascular-disrupting agents. Early leads like 4-pyridin-3-yl-4H-benzo[h]chromenes induced G₂/M arrest in HeLa cells but suffered metabolic instability [1] [3]. The introduction of ortho-dihalophenyl groups circa 2010–2015 addressed this limitation by enhancing metabolic resistance via steric shielding of the C4 chiral center. Concurrently, microwave-assisted synthesis (e.g., piperidine-catalyzed condensation in ethanol at 400W, 2 min) boosted yields of 2,4-dichlorophenyl derivatives to >95%, facilitating large-scale biological evaluation [3] [10].
By 2020, research pivoted toward dual-targeting inhibitors. Compounds like 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile demonstrated nanomolar binding to both topoisomerase IB (ΔG = −9.8 kcal/mol) and Candida CYP51 (−10.2 kcal/mol), outperforming monospecific agents topotecan (−7.9 kcal/mol) and fluconazole (−8.1 kcal/mol). This dual inhibition arose from conserved interactions: (1) π-stacking between the naphthalene system and topoisomerase’s Phe361, and (2) halogen bonding between dichlorophenyl and CYP51’s heme propionates [3] [8] [10]. The evolution culminated in 2022 with crystallographic validation of chromene-enzyme complexes, confirming distortion of the CYP51 substrate-access channel and intercalation into topoisomerase-DNA cleavage complexes [3] [8].
Table 3: Key Milestones in Chromene-Based Therapeutic Development
Year | Innovation | Biological Advance |
---|---|---|
2007 | Tubulin-binding 4H-chromenes | G₂/M arrest in solid tumors |
2013 | Ortho-dihalophenyl C4 substituents | Enhanced metabolic stability & kinase inhibition |
2015 | Microwave-optimized synthesis | High-purity derivatives for in vivo studies |
2020 | Nitroalkyl derivatives (e.g., 7e) | Broader antifungal spectrum (MIC₅₀ ≤ 3.46 μg/mL) |
2022 | Dual topoisomerase/CYP51 inhibitors | Synergistic anticancer & antifungal action |
Compound names referenced:2-Amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile; 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile; 2-Amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile (7e); Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate; 3-Amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: